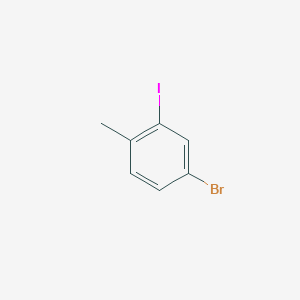

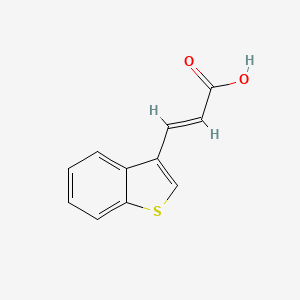

7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one has been utilized in the synthesis of hetero annulated carbazoles such as isoxazolo-, pyrido-, and pyrimido carbazoles. These compounds demonstrated notable in vitro antitumor activity, especially against the MCF-7 cell line. A specific compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, was identified as a promising therapeutic agent against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Photophysical Properties

The compound has been used to create fluorophores sensitive to solvent polarity. Two novel fluorophores derived from it showed high sensitivity in electronic excited states, observed through fluorescence experiments. This has implications for understanding molecular interactions in different solvent environments (Ghosh, Mitra, Saha, & Basu, 2013).

Synthesis of N-[(1R)-6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-Yl]-2-Pyridinecarboxamide

An efficient asymmetric synthesis of this compound, a potential treatment for human papillomavirus infections, has been reported. It involved asymmetric reductive amination, demonstrating the chemical versatility of the 7-amino-tetrahydro-1H-carbazol-1-one in synthesizing biologically active compounds (Boggs et al., 2007).

Microwave-Assisted Synthesis of Carbazole Derivatives

Using this compound, novel derivatives with anticancer properties were synthesized using microwave-assisted techniques. This approach demonstrates the compound's role in developing new anticancer agents (Chaudhary & Chaudhary, 2016).

Ligand-Receptor Interactions

The compound's derivatives have been used to study ligand-receptor interactions through hydrogen-bond formation, contributing to the understanding of molecular interactions in drug design (Dionne et al., 1986).

Bacterial Biotransformation

Bacterial transformation of this compound was studied, revealing new insights into microbial metabolism of carbazole derivatives. This research enhances our understanding of microbial degradation pathways (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Synthesis of Heteroannulated Carbazoles

The compound was employed in the synthesis of isoxazolo- and pyrazolo-fused carbazoles, showcasing its utility in creating diverse chemical structures for potential pharmacological applications (Martin & Prasad, 2007).

Properties

IUPAC Name |

7-amino-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPRWBIYAAFWNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587993 |

Source

|

| Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-69-0 |

Source

|

| Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)